The synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol can be achieved through different pathways, with one notable method involving the use of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine as a starting material. [] This amine undergoes a series of reactions, including nucleophilic substitution, Grignard reaction, reduction, and resolution, to yield the desired (2-(Piperidin-1-ylmethyl)phenyl)methanol. The specific reaction conditions and reagents used in each step are crucial for obtaining the desired product with high yield and purity.
For example, (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a derivative of (2-(Piperidin-1-ylmethyl)phenyl)methanol, acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. [] Its mechanism involves competitive binding to the active site of DPP-4, preventing the enzyme from breaking down incretin hormones, thus regulating blood glucose levels.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6